

# Technical Master File: CAS 83825-42-7

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## Compound of Interest

Compound Name: 83825-42-7

CAS No.: 83825-42-7

Cat. No.: B613306

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## Boc-3-(3-thienyl)-L-alanine DCHA Salt: A Strategic Isostere for Peptide Engineering[1][2]

### Executive Summary

CAS **83825-42-7** identifies the dicyclohexylamine (DCHA) salt of N-alpha-t-Butoxycarbonyl-3-(3-thienyl)-L-alanine.[1][2][3] This compound serves as a critical building block in medicinal chemistry, specifically for the synthesis of bioactive peptides and peptidomimetics.

Its primary utility lies in bioisosterism. The 3-thienylalanine moiety acts as a non-natural isostere of Phenylalanine (Phe). By substituting the phenyl ring of Phe with a thiophene ring, researchers can modulate the electronic density, lipophilicity, and metabolic stability of a peptide lead without drastically altering its steric footprint. This guide details the physicochemical properties, strategic applications, and validated protocols for integrating this reagent into drug discovery workflows.

## Part 1: Chemical Identity & Physicochemical Profile[5]

Table 1: Technical Specifications

Property	Specification
Chemical Name	Boc-3-(3-thienyl)-L-alanine dicyclohexylamine salt
Synonyms	Boc-3-Thi-OH[2][4]·DCHA; N-Boc-3-(3-thienyl)-L-alanine DCHA
CAS Number	83825-42-7
Molecular Formula	(Salt Form)
Molecular Weight	452.65 g/mol (Salt); 271.33 g/mol (Free Acid)
Chirality	L-Isomer (S-configuration)
Appearance	White to off-white crystalline powder
Solubility	Soluble in Methanol, Ethanol, DMF; Sparingly soluble in water
Purity Standard	(HPLC)

## Part 2: Strategic Mechanism – The Phenylalanine-Thiophene Isosterism

As a Senior Application Scientist, it is crucial to understand why you would select this specific building block. It is not merely a spacer; it is a probe of the receptor binding pocket.

### 1. Electronic Modulation

The thiophene ring is

-excessive (electron-rich) compared to the benzene ring of Phenylalanine.

- Impact: If the target receptor relies on

stacking interactions (e.g., with Tryptophan or Tyrosine residues in the pocket), the electron-rich thiophene can strengthen these interactions, potentially increasing potency (

or

).

## 2. Steric & Lipophilic Tuning

- Sterics: The thiophene ring is slightly smaller than a benzene ring (bond angles of  $\sim 90^\circ$  vs  $120^\circ$ ), allowing the residue to fit into tighter hydrophobic pockets where Phenylalanine might clash.
- Lipophilicity: Thienylalanine generally maintains high lipophilicity, ensuring membrane permeability is not compromised, while altering the solvation profile.

## 3. Metabolic Stability

Replacing the phenyl ring can block metabolic hot-spots. The thiophene ring is susceptible to different metabolic pathways (e.g., S-oxidation) than the phenyl ring (hydroxylation), offering a tactic to alter the pharmacokinetic (

) half-life of a peptide drug.

## Part 3: Experimental Protocols

### Workflow Visualization

The following diagram illustrates the critical decision path for using CAS **83825-42-7**. The DCHA salt form is stable for storage but often requires conversion to the free acid form prior to coupling to prevent amine interference or solubility issues in specific solvents.



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Figure 1: Decision workflow for processing Boc-3-(3-thienyl)-L-alanine DCHA salt prior to peptide synthesis.

## Protocol A: Conversion to Free Acid (Desalting)

Context: The DCHA amine can compete with the amino component during coupling or alter the pH. For precise kinetic studies or difficult couplings, isolate the free acid.

- Dissolution: Suspend 1.0 g of CAS **83825-42-7** in 20 mL of Ethyl Acetate (EtOAc).
- Acidification: Wash the organic layer with 10 mL of 5%  
(aq) or 0.5 N HCl.
  - Scientist's Note:  
is preferred over HCl to prevent acid-catalyzed removal of the Boc group (acidolysis).
- Separation: Separate the layers. The DCHA stays in the aqueous acidic layer.
- Washing: Wash the EtOAc layer with water (  
mL) and Brine (  
mL).
- Drying: Dry over anhydrous  
, filter, and evaporate in vacuo.
- Result: You obtain Boc-3-(3-thienyl)-L-alanine (Free Acid) as a viscous oil or foam, ready for immediate coupling.

## Protocol B: Solid-Phase Peptide Synthesis (Boc-Chemistry)

Context: Incorporating the residue into a peptide chain using standard Boc-SPPS.

- Resin Preparation: Swell MBHA or PAM resin in Dichloromethane (DCM).
- Deprotection (Cycle N-1): Remove the Boc group from the previous amino acid using 50% TFA/DCM (20 mins). Wash with DCM and neutralize with 10% DIEA/DCM.
- Activation:

- Dissolve the Free Acid (from Protocol A) (3.0 eq relative to resin loading) in minimal DMF/DCM.
- Add HBTU (2.9 eq) and DIEA (6.0 eq).
- Validation: Allow activation for 2-3 minutes. The solution should remain clear.
- Coupling: Add the activated mixture to the resin. Shake at room temperature for 1-2 hours.
- Monitoring (The Trustworthiness Pillar):
  - Perform a Kaiser Test (Ninhydrin).
  - Result: Colorless beads indicate complete coupling. Blue beads indicate incomplete reaction (re-couple if necessary).

## Part 4: Safety & Handling (E-E-A-T)

- Storage: Store at  
  
to  
  
. Keep desiccated. The Boc group is acid-labile; protect from acidic fumes in the fridge.
- Hazards: The DCHA component is an irritant. Wear standard PPE (gloves, goggles).
- Thiophene Sensitivity: While the thiophene ring is robust, avoid harsh oxidizing conditions (e.g., high concentrations of peroxide or performic acid) during side-chain modifications of other residues, as the sulfur atom can oxidize to the sulfoxide/sulfone.

## References

- PubChem.Compound Summary for CID 2733261 (Parent Acid). National Library of Medicine (US). Available at: [\[Link\]](#)

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